molecular formula C14H18N2O4 B2441473 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1024712-63-7

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B2441473
CAS No.: 1024712-63-7
M. Wt: 278.308
InChI Key: UPCDESJZONPELN-UHFFFAOYSA-N
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Description

“2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate” is a chemical compound with the CAS Number: 1024712-63-7 . It has a molecular weight of 278.31 and its IUPAC name is 2-phenoxyethyl (3-oxo-2-piperazinyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4/c17-13(10-12-14(18)16-7-6-15-12)20-9-8-19-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

  • Orthogonal Protection Strategy for Synthesis : A method has been developed for the synthesis of 2-substituted piperazines, utilizing tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids. This method enables the preparation of 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, indicating potential pathways for synthesizing compounds like 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Clark & Elbaum, 2007).

  • Model for Galactose Oxidase : Research on Cu(II)–phenoxyl radical complexes derived from Cu(II)–phenolate complexes provides a new model for studying galactose oxidase. This model, involving a novel N3O type tetradentate ligand, underscores the significance of phenoxyl radicals in oxidation reactions, potentially relevant for understanding the oxidative behaviors of compounds like this compound (Debnath et al., 2013).

Pharmacological Evaluation and Chemical Reactions

  • Mannich Reaction in Synthesis : The Mannich reaction has been employed to create novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating the versatility of piperazine derivatives in synthesizing compounds with potential pharmacological activities. This indicates a methodology that could be applicable to the synthesis and evaluation of this compound derivatives (Kumar et al., 2017).

Electrochemical and Photoluminescence Studies

  • Electrochemical Behavior : A study on novel Mannich bases bearing a pyrazolone moiety, synthesized through the Mannich reaction, revealed insights into their electrochemical behavior. Such investigations into the electrochemical properties of piperazine derivatives underscore the potential for studying the electrochemical aspects of this compound (Naik et al., 2013).

  • Photoluminescence Properties : Research on coordination polymer compounds with drug ligand Enoxacin, involving piperazine rings, highlights the study of photoluminescence properties. This suggests potential applications of this compound in the development of materials with specific photoluminescence characteristics (Yu et al., 2006).

Safety and Hazards

The safety information available indicates that “2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate” may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-phenoxyethyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(10-12-14(18)16-7-6-15-12)20-9-8-19-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCDESJZONPELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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